molecular formula C7H5N3O3 B1324620 2-Hydroxy-6-methyl-5-nitronicotinonitrile CAS No. 85216-54-2

2-Hydroxy-6-methyl-5-nitronicotinonitrile

Cat. No.: B1324620
CAS No.: 85216-54-2
M. Wt: 179.13 g/mol
InChI Key: DYMMDKCIGQIZIY-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-5-nitronicotinonitrile is a heterocyclic compound with the molecular formula C7H5N3O3 It is a derivative of nicotinonitrile, featuring a hydroxyl group at the second position, a methyl group at the sixth position, and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methyl-5-nitronicotinonitrile typically involves the nitration of 6-methyl-2-hydroxynicotinonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Keto-6-methyl-5-nitronicotinonitrile.

    Reduction: 2-Hydroxy-6-methyl-5-aminonicotinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-6-methyl-5-nitronicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-5-nitronicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and nitrile groups also contribute to its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-methyl-5-nitropyridine
  • 2-Hydroxy-6-methyl-5-nitrobenzene
  • 2-Hydroxy-6-methyl-5-nitroquinoline

Uniqueness

2-Hydroxy-6-methyl-5-nitronicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c1-4-6(10(12)13)2-5(3-8)7(11)9-4/h2H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMMDKCIGQIZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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